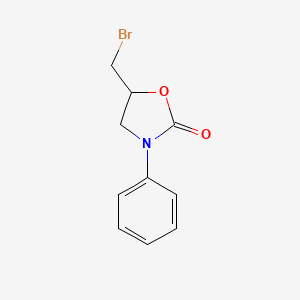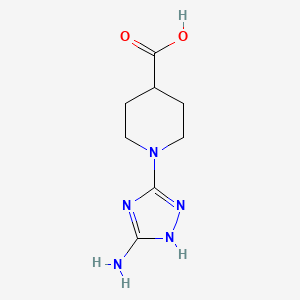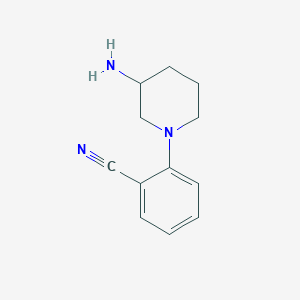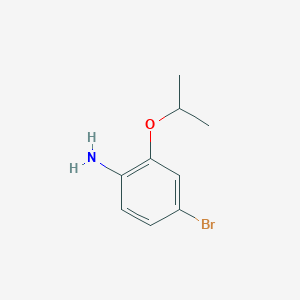![molecular formula C24H16BrN B1524176 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole CAS No. 894791-46-9](/img/structure/B1524176.png)
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Overview
Description
“9-([1,1’-Biphenyl]-4-yl)-3-bromo-9H-carbazole” is a complex organic compound that likely contains a biphenyl group (a molecule with two connected phenyl rings) and a carbazole group (a tricyclic compound consisting of two benzene rings fused onto a five-membered nitrogen-containing ring). The bromo- indicates the presence of a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a biphenyl group connected to a carbazole group. The exact structure would depend on the specific locations of these groups and the bromine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Biphenyl compounds can undergo various reactions such as oxidation, reduction, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of the bromine atom and the arrangement of the biphenyl and carbazole groups .
Scientific Research Applications
Luminescence and Thermal Properties
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole and its derivatives exhibit notable characteristics in terms of luminescence and thermal properties. Two compounds, including the specified chemical, were characterized by their crystal structures, UV-Vis spectra, elemental analyses, and thermogravimetric analyses (TGA), revealing high thermal stabilities with decomposition temperatures of 298 and 368 °C, respectively. Their luminescence properties are also significant, with maximal peaks observed at specific wavelengths (Gui‐Mei Tang et al., 2021).
Antimicrobial Activities
Research has been conducted on the use of 9H-carbazole derivatives, including the one , as precursors for creating heterocyclic derivatives with potential antimicrobial applications. The derivatives synthesized from carbazole were tested and evaluated as antimicrobial agents (N. Salih et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives, including this compound, have been used in the synthesis of materials for organic light-emitting diodes (OLEDs). Studies have focused on their application in green phosphorescent OLEDs, with emphasis on their excellent thermal stability and high efficiency (L. Bao et al., 2020).
Polyimide Synthesis and Memory Devices
The compound has been used in the synthesis of novel asymmetrical carbazole-based diamines for creating soluble aromatic polyimides. These polyimides, characterized by their high thermal stability and organosolubility, have been used in the construction of resistive switching devices demonstrating memory capabilities (J. Zhao et al., 2016).
Electrophosphorescence and Electroluminescent Properties
Studies have been conducted on the incorporation of carbazole and related derivatives in host materials for electrophosphorescence, specifically in blue phosphorescent organic light-emitting diodes. These materials demonstrate high triplet energy and efficiency, essential for OLED applications (Dong Ryun Lee et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNGNGLTRMQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694804 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-46-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Biphenylyl)-3-bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)







